N-丙酰甘氨酸

描述

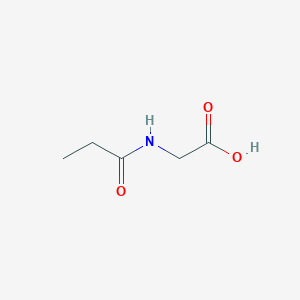

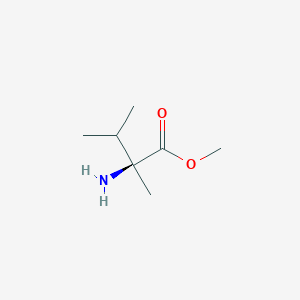

丙酰甘氨酸是一种酰基甘氨酸类化合物。 它由丙酸的羧基与甘氨酸的氨基正式缩合而成 。 酰基甘氨酸通常是脂肪酸的次要代谢产物,但在某些代谢紊乱的情况下,它们的排泄量会增加 。 丙酰甘氨酸在丙酸血症等代谢疾病的背景下尤为重要 .

科学研究应用

丙酰甘氨酸有几个科学研究应用:

代谢疾病研究: 它用于研究丙酸血症和甲基丙二酸血症等代谢紊乱.

药物开发: 丙酰甘氨酸用于评估药物对其代谢的影响,并筛选潜在的治疗剂.

营养代谢研究: 它有助于研究饮食和营养补充剂对其水平的调节作用.

临床诊断: 测量丙酰甘氨酸水平有助于诊断相关的代谢疾病.

作用机制

丙酰甘氨酸主要通过其在代谢途径中的作用发挥作用。 它是通过甘氨酸N-酰基转移酶的作用产生的,该酶催化酰基-CoA与甘氨酸反应生成N-酰基甘氨酸 。 在丙酸血症的情况下,丙酰辅酶A羧化酶的缺陷会导致丙酰甘氨酸和其他有毒代谢产物的积累 。 这种积累会破坏正常的代谢过程,并导致各种临床表现 .

生化分析

Biochemical Properties

N-Propionylglycine is produced through the action of glycine N-acyltransferase, an enzyme that catalyzes the chemical reaction: acyl-CoA + glycine -> CoA + N-acylglycine . The level of N-Propionylglycine is elevated in patients with propionic acidemia, which is an inherited deficiency of propionyl-CoA carboxylase .

Cellular Effects

N-Propionylglycine has been found to have significant effects on cellular function. For instance, it has been shown to attenuate mitochondrial cysteine redox post-translational modifications and restore endogenous antioxidants in the diabetic heart . Moreover, blood levels of disease biomarkers, including N-Propionylglycine, were reduced after treatment in most patients .

Molecular Mechanism

The molecular mechanism of N-Propionylglycine involves its interaction with various biomolecules. It is involved in the propionate metabolism pathway, where it is converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase . Deficiencies in this enzyme lead to an accumulation of toxic metabolites, including N-Propionylglycine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Propionylglycine have been observed to change over time. For example, in a study involving a rat model of type 2 diabetes, N-Propionylglycine was found to maintain ex vivo contractile function in the diabetic setting .

Metabolic Pathways

N-Propionylglycine is involved in the propionate metabolism pathway . It is converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase . This pathway is crucial for the metabolism of certain amino acids and lipids .

Subcellular Localization

Given its involvement in the propionate metabolism pathway, it is likely that it is localized in the mitochondria, where this pathway occurs .

准备方法

合成路线和反应条件

丙酰甘氨酸可以通过甘氨酸与丙酸反应合成。 该反应通常涉及使用缩合剂来促进丙酸的羧基与甘氨酸的氨基之间酰胺键的形成 。 一种常见的方法是在催化剂如4-二甲氨基吡啶(DMAP)存在下使用偶联试剂如二环己基碳二酰亚胺(DCC)来推动反应完成 .

工业生产方法

在工业环境中,丙酰甘氨酸的生产可能涉及更可扩展的方法,例如使用连续流动反应器。 这些反应器允许精确控制反应条件,包括温度、压力和反应物浓度,以优化产率和纯度 。 此外,可以探索使用生物催化剂,如酶,以实现更环保、更有效的合成 .

化学反应分析

反应类型

丙酰甘氨酸会发生多种化学反应,包括:

氧化: 丙酰甘氨酸可以被氧化成相应的羧酸。

还原: 还原反应可以将丙酰甘氨酸转化为其相应的醇。

取代: 亲核取代反应可以将丙酰基用其他官能团取代.

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾(KMnO₄)和三氧化铬(CrO₃)。

还原: 常使用氢化铝锂(LiAlH₄)和硼氢化钠(NaBH₄)等还原剂。

取代: 烷基卤化物和酰氯等试剂用于取代反应.

主要产物

氧化: 丙酸和甘氨酸衍生物。

还原: 丙醇衍生物。

取代: 各种N-取代甘氨酸衍生物.

相似化合物的比较

丙酰甘氨酸属于更广泛的N-酰基-α氨基酸类。类似的化合物包括:

- N-丁酰甘氨酸

- N-乙酰甘氨酸

- N-肉桂酰甘氨酸

独特性

丙酰甘氨酸的独特性在于其在诊断和理解丙酸血症等代谢紊乱中的特定作用。 其在体液中的积累是这些疾病的生物标志物,使其成为临床和研究环境中的宝贵工具 .

属性

IUPAC Name |

2-(propanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-2-4(7)6-3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMAZEJKVZLLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176098 | |

| Record name | N-Propionylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Propionylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21709-90-0 | |

| Record name | Propionylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21709-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propionylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021709900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21709-90-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Propionylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PROPIONYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26615FM8NG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propionylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the clinical significance of propionylglycine?

A1: Propionylglycine is a key biomarker for propionic acidemia (PA), a rare inherited metabolic disorder. [, , , , ] In PA, the body cannot properly break down the amino acid propionic acid, leading to a build-up of propionic acid and its metabolites, including propionylglycine. [, , , ] Elevated levels of these compounds can be detected in urine, serving as diagnostic indicators for PA. [, , , ]

Q2: How is propionylglycine formed in the body?

A2: Propionylglycine is formed through the conjugation of propionic acid with glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase (GLYAT). [, ] This detoxification process helps to eliminate excess propionic acid. []

Q3: Does the amount of propionylglycine excreted correlate with the severity of propionic acidemia?

A3: Research suggests that individuals with higher levels of urinary propionylglycine might have a milder form of PA, possibly due to enhanced detoxification of propionic acid. [, , ] This observation highlights the potential role of GLYAT in mitigating the severity of PA. []

Q4: How does fasting affect propionylglycine levels in individuals with propionic acidemia?

A4: Studies show that fasting can significantly increase the urinary excretion of propionylglycine in children with propionic acidemia and methylmalonic acidemia. [] This increase is likely due to the breakdown of odd-chain fatty acids during fasting, which contributes to increased propionate production. []

Q5: Can carglumic acid treatment impact propionylglycine levels in PA patients?

A5: While not directly addressing propionylglycine levels, a case study reported that carglumic acid treatment, alongside carnitine supplementation and protein restriction, helped stabilize a neonate with severe PA and prevented metabolic crises. [] This suggests a potential indirect effect on propionylglycine levels through improved metabolic control.

Q6: What analytical methods are used to measure propionylglycine levels?

A6: Gas chromatography-mass spectrometry (GC-MS) is a primary method used to identify and quantify propionylglycine in urine samples. [, , , ] Other techniques include high-performance liquid chromatography (HPLC). []

Q7: Has the molecular structure of propionylglycine been determined?

A7: While the provided abstracts do not delve into the specific spectroscopic data for propionylglycine, its structure can be inferred from its chemical name and relation to other acyl glycines. It is composed of a propionic acid moiety linked to a glycine molecule through an amide bond. Further research on structural databases would provide more detailed information.

Q8: Are there ongoing research efforts related to propionylglycine?

A9: Further research into GLYAT, the enzyme responsible for propionylglycine synthesis, is crucial for understanding its role in propionic acidemia and exploring its potential as a therapeutic target. [] Additionally, investigating the metabolic pathways and factors influencing the excretion of propionylglycine could provide valuable insights into PA pathogenesis and management.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B26047.png)

![9-Bromo-9-borabicyclo[3.3.1]nonane](/img/structure/B26058.png)

![6-[2-(4-hydroxyphenyl)-1H-1,3-benzodiazol-5-yl]-5-methyl-4,5-dihydro-2H-pyridazin-3-one](/img/structure/B26070.png)